molecular formula C25H23ClN6O2 B2728732 (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1326860-83-6

(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2728732
CAS RN: 1326860-83-6
M. Wt: 474.95
InChI Key: NQOUESCAXLPQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H23ClN6O2 and its molecular weight is 474.95. The purity is usually 95%.
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Scientific Research Applications

Receptor Antagonism

A notable application of this compound is its role as a potent and selective antagonist for the CB1 cannabinoid receptor. Research utilizing molecular orbital methods and conformational analysis has led to the development of unified pharmacophore models, demonstrating the compound's steric binding interaction with receptors and suggesting its potential in modulating receptor activity (J. Shim et al., 2002).

Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various strains of bacteria and fungi, showing variable and modest activity. These studies underline the potential of this compound and its derivatives in contributing to the development of new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Structural and Electronic Properties

The structural and electronic properties of similar compounds have been a focus of research, particularly in the context of anticonvulsant drugs. X-ray diffraction and ab initio molecular-orbital calculations have been employed to study the inclination of phenyl rings, the delocalization of the piperidine nitrogen lone pair, and the orientation of piperidine-like groups, contributing valuable information to the understanding of the compound's structural characteristics and electronic behavior (Guy Georges et al., 1989).

properties

IUPAC Name

[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN6O2/c1-34-22-6-2-5-21(16-22)30-12-14-31(15-13-30)25(33)23-24(18-4-3-11-27-17-18)32(29-28-23)20-9-7-19(26)8-10-20/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOUESCAXLPQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

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